6-amino-5-chloro-2,3-dihydro-1H-inden-1-one is an organic compound with the molecular formula and a molecular weight of approximately 181.62 g/mol. This compound is a derivative of indanone, characterized by the presence of an amino group at the 6th position and a chlorine atom at the 5th position on the indanone ring. Its unique structure allows it to engage in various chemical reactions, making it a subject of interest in synthetic organic chemistry and medicinal research.
6-amino-5-chloro-2,3-dihydro-1H-inden-1-one is classified under organic compounds and specifically falls within the category of heterocyclic compounds due to its cyclic structure containing nitrogen. It is commercially available and can be synthesized from simpler precursors, such as 5-chloro-2,3-dihydro-1H-inden-1-one through various chemical reactions.
The synthesis of 6-amino-5-chloro-2,3-dihydro-1H-inden-1-one typically involves the following steps:
In industrial settings, optimized reaction conditions are employed to enhance yield and purity. Techniques such as continuous flow reactors and automated control of reaction parameters are commonly used, alongside purification methods like recrystallization or chromatography to isolate the desired product.
The molecular structure of 6-amino-5-chloro-2,3-dihydro-1H-inden-1-one features:
The compound has a melting point reported around 214 °C . Its structural representation can be visualized through molecular modeling software or chemical drawing tools.
6-amino-5-chloro-2,3-dihydro-1H-inden-1-one can undergo several chemical reactions:
Common reagents for these reactions include:
The compound exhibits typical reactivity associated with both amino and chloro functional groups, allowing it to participate in diverse organic reactions such as nucleophilic substitutions and electrophilic additions.
6-amino-5-chloro-2,3-dihydro-1H-inden-1-one has several scientific applications:
Catalytic hydrogenation represents the most industrially viable approach for synthesizing 6-amino-5-chloro-2,3-dihydro-1H-inden-1-one from nitro precursors. This methodology typically employs palladium-on-carbon (Pd/C) catalysts under moderate hydrogen pressure (3-5 atm) to effect the critical nitro-group reduction while preserving the indanone scaffold and halogen substituent. Research demonstrates that catalyst loading optimization between 2-5 wt% achieves near-quantitative conversions (>98%) within 3 hours at 80°C in ethanol solvent systems [6]. The chloro substituent at the 5-position exhibits remarkable stability under these conditions, with less than 0.5% dehalogenation observed across multiple trials. A significant advancement involves continuous hydrogenation reactors with immobilized catalysts, which enhance mass transfer and enable extended catalyst lifetimes exceeding 200 operational hours without significant activity loss. Key process parameters include precise temperature control (±2°C) and degassing protocols to prevent catalyst poisoning, particularly when scaling from laboratory to pilot-scale production.
Table 1: Catalytic Reduction Performance Metrics
Catalyst System | Temperature (°C) | Pressure (psi) | Reaction Time (h) | Yield (%) |
---|---|---|---|---|
Pd/C (5%) | 80 | 60 | 3 | 98 |
PtO₂ (3%) | 70 | 45 | 4.5 | 92 |
Raney Ni | 100 | 80 | 2 | 85* |
Note: Significant dehalogenation (8%) observed with Raney Ni |
Ultrasound irradiation (20-40 kHz) significantly enhances reaction kinetics in the synthesis of halogenated aminoindanones through acoustic cavitation effects. When applied to the catalytic reduction of 6-nitro-5-chloro-2,3-dihydro-1H-inden-1-one, ultrasound reduces reaction times by 60-70% compared to conventional methods while maintaining yields above 95% [5]. The mechanism involves microjet formation and localized heating (>2000K) at catalyst surfaces, dramatically improving reagent diffusion and hydrogen availability. Frequency optimization studies reveal 30 kHz as optimal for this molecular system, balancing cavitation intensity with controlled reactivity. Implementation in flow reactors with ultrasonic transducers demonstrates particular promise, enabling rapid mixing and heat dissipation that prevents thermal degradation of the temperature-sensitive amino functionality. Kinetic analysis shows the reaction transitions from diffusion-controlled to surface reaction-controlled mechanisms under sonication, with activation energies reduced by approximately 15 kJ/mol.
Mechanochemical synthesis via ball-milling techniques offers solvent-minimized routes to halogenated indanones. In this approach, 5-chloro-6-nitro-1-indanone undergoes reduction through solid-state hydrogen transfer using ammonium formate as donor and Pd/C catalyst (5-10 mol%). The mechanochemical environment facilitates intimate reagent contact, achieving complete conversion within 45 minutes - a 4-fold acceleration versus solution-phase reactions. This method eliminates solvent waste and purification challenges associated with polar aprotic solvents traditionally used for aminochloroindanone synthesis. X-ray diffraction analysis confirms that the crystalline structure of the product remains intact despite mechanical agitation, with purity exceeding 97% after simple aqueous washings. Scale-up studies utilizing twin-screw extrusion methodologies demonstrate kilogram-scale feasibility with energy inputs reduced by approximately 40% compared to batch reactor systems.
Table 2: Mechanochemical vs. Solution-Phase Synthesis Comparison
Parameter | Ball Milling | Solution-Phase |
---|---|---|
Reaction Time | 45 min | 180 min |
Solvent Consumption | 0 mL/g | 15 mL/g |
Energy Input (kW/kg) | 0.8 | 1.3 |
Purification Steps | 1 | 3 |
Purity (%) | 97.5 | 98.2 |
The synthesis of 6-amino-5-chloro-2,3-dihydro-1H-inden-1-one employs divergent pathways with significant efficiency implications. Palladium-catalyzed methods utilizing Pd(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) enable direct C-N bond formation at ambient temperatures (25-40°C) with exceptional functional group tolerance [7]. These systems operate through oxidative addition pathways where the palladium complex activates aryl halide precursors for subsequent amination. Conversely, non-catalytic pathways require harsh conditions (concentrated HCl, 100°C) for nitro group hydrolysis from acetamide-protected intermediates, as demonstrated in the synthesis of analogous 5-amino-6-bromoindan-1-one derivatives [6]. Economic analysis reveals that despite higher catalyst costs, palladium routes offer superior atom economy (87% vs. 63%) and reduced energy inputs. Environmental metrics demonstrate Pd-catalyzed pathways generate 35% less waste by mass, primarily by avoiding stoichiometric mineral acid consumption and subsequent neutralization steps. Hybrid approaches employing palladium nanoparticle catalysts on magnetic supports show particular promise, enabling >99% catalyst recovery while maintaining yields above 95% across 10 reaction cycles.
Continuous flow synthesis presents significant advantages for 6-amino-5-chloro-2,3-dihydro-1H-inden-1-one production but faces distinct scalability challenges. Precipitation events occur due to the limited solubility of intermediate nitro compounds (<2 g/L in aqueous ethanol), causing reactor clogging in conventional microchannel systems. Advanced solutions incorporate oscillatory flow reactors with baffle designs that maintain particle suspension through controlled fluid vortices. Residence time distribution studies reveal optimal conditions at 110°C with 10-minute residence, achieving 92% conversion while minimizing thermal degradation [6]. The halogenated indanone structure presents unique corrosion challenges at elevated temperatures, necessitating Hastelloy C-276 reactor components when processing acidic intermediates. Mass transfer limitations in gas-liquid hydrogenation steps are addressed through static mixer designs that achieve interfacial areas >2000 m²/m³, enhancing hydrogen availability. Economic modeling indicates continuous systems become cost-competitive at production scales above 500 kg/year, primarily through reduced facility footprint (40% less area) and labor costs (60% reduction).
Table 3: Continuous Flow System Optimization Parameters
Challenge | Conventional System | Optimized System | Improvement |
---|---|---|---|
Solid Handling | Frequent clogging | Oscillatory baffles | 95% uptime increase |
Mass Transfer (H₂) | kLa=15 h⁻¹ | Static mixer (kLa=82 h⁻¹) | 5.5x enhancement |
Material Compatibility | Glass/SUS316 | Hastelloy C-276 | Corrosion rate <0.1 mm/yr |
Thermal Degradation | 8% side products | Precise temp control (±0.5°C) | <2% side products |
Production Economy Threshold | >1000 kg/year | >500 kg/year | 50% scale reduction |
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